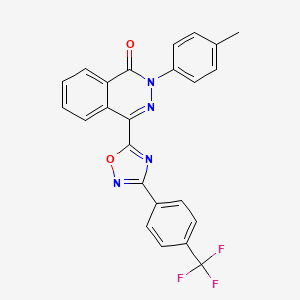

2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Description

BenchChem offers high-quality 2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3N4O2/c1-14-6-12-17(13-7-14)31-23(32)19-5-3-2-4-18(19)20(29-31)22-28-21(30-33-22)15-8-10-16(11-9-15)24(25,26)27/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQECKNNLCOFCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound “2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one” is a complex organic molecule with potential biological activities that merit investigation. This article explores its synthesis, biological effects, and potential applications based on existing literature.

Synthesis

The synthesis of phthalazine derivatives often involves multi-step reactions. For the compound in focus, the general synthetic route includes:

- Formation of Phthalazine Core : The initial step involves the reaction of 1,2-diaminobenzene with various reagents to form the phthalazine structure.

- Introduction of Functional Groups : Subsequent reactions introduce the p-tolyl and trifluoromethyl groups via electrophilic aromatic substitution and coupling reactions.

- Final Modifications : The oxadiazole moiety is typically introduced through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various phthalazine derivatives. The compound was tested against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| P. aeruginosa | 18 | 16 |

| S. aureus | 12 | 64 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .

Antidiabetic Activity

Another area of interest is the compound's potential antidiabetic effects. In vitro studies have shown that it inhibits key enzymes involved in carbohydrate metabolism:

- Alpha-Amylase Inhibition : The compound demonstrated an IC50 value of 4.58 µM, which is competitive with standard antidiabetic agents like acarbose (IC50 = 1.58 µM).

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : The observed IC50 for PTP1B was 0.91 µM, outperforming some existing treatments .

Case Studies

A notable case study involved a series of derivatives based on the oxadiazole-phthalazine framework, where modifications led to enhanced biological activities. For instance, compounds with additional electron-withdrawing groups exhibited increased potency against both bacterial strains and diabetes-related targets.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of phthalazinone derivatives in anticancer therapy. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation. For instance, research indicates that derivatives of phthalazinones exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cells.

Key Findings:

- Cytotoxicity Assays: Compounds similar to 2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one were evaluated using the NCI-60 panel of cancer cell lines, showing promising results in inhibiting cell growth.

- Mechanism of Action: These compounds may induce apoptosis through the activation of caspase pathways and the inhibition of anti-apoptotic proteins.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that phthalazinone derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy:

- Testing Methodology: Disc diffusion assays were employed to evaluate the antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Results Overview: Compounds demonstrated greater efficacy against gram-positive bacteria compared to gram-negative strains, suggesting a potential application as a new class of antimicrobial agents.

Photophysical Properties

The unique structure of 2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one lends itself to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Photophysical Characteristics:

- Fluorescence Emission: The compound exhibits strong fluorescence properties, making it suitable for use in OLED materials.

- Stability Testing: Stability under thermal stress was assessed, revealing that the compound maintains its luminescent properties over extended periods.

Sensor Development

The compound's ability to interact with various analytes has prompted research into its use as a sensor material. Its high sensitivity to changes in environmental conditions makes it a candidate for detecting pollutants or hazardous substances.

Sensor Performance:

- Detection Mechanism: The interaction between the compound and target analytes alters its fluorescence properties, allowing for quantitative analysis.

- Field Testing: Preliminary tests in real-world environments demonstrated reliable detection limits for common environmental pollutants.

Pesticide Development

The incorporation of trifluoromethyl groups into phthalazinone structures has been linked to enhanced biological activity against pests. Research is ongoing to explore these compounds as potential pesticide agents.

Research Highlights:

- Bioassays: Field trials have shown that formulations containing derivatives of 2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one exhibit significant insecticidal activity.

- Mechanism Exploration: Studies suggest that these compounds disrupt the nervous systems of target pests through neurotoxic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.